molecular formula C15H11BrN4S B5952550 7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5952550
M. Wt: 359.2 g/mol
InChI Key: UGJXAFZCZVJXTD-UHFFFAOYSA-N
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Description

“7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound that features a triazolopyrimidine core with bromophenyl and thienyl substituents. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Introduction of Substituents: The bromophenyl and thienyl groups can be introduced via coupling reactions, such as Suzuki or Stille coupling, using corresponding bromides and thiophenes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions such as heating or the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thienyl group might yield sulfoxides, while substitution of the bromine atom could yield various functionalized phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, compounds with triazolopyrimidine cores are often investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like “7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” would depend on their specific biological targets. Generally, they might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-chlorophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of the bromine atom in “7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine” might confer unique reactivity and biological activity compared to its analogs. Bromine can participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

7-(4-bromophenyl)-5-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4S/c16-11-5-3-10(4-6-11)13-8-12(14-2-1-7-21-14)19-15-17-9-18-20(13)15/h1-9,13H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJXAFZCZVJXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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